4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[1-(2-benzylsulfanylacetyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-9-18(10-20(24)23(15)17-7-8-17)26-19-11-22(12-19)21(25)14-27-13-16-5-3-2-4-6-16/h2-6,9-10,17,19H,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWZFVHGPAPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1-(2-(benzylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one, identified by its CAS number 2034387-18-1, is a compound with potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C21H24N2O3S, with a molecular weight of 384.5 g/mol. Its structure includes a pyridine ring, a cyclopropyl group, and an azetidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3S |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 2034387-18-1 |
| Structure | Structure |
The compound's biological activity is primarily attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound may enhance cholinergic transmission, which is crucial in cognitive functions.
In Vitro Studies
Research has demonstrated that derivatives similar to this compound exhibit significant AChE and BuChE inhibitory activities. For instance, studies indicated that certain pyridinium derivatives showed IC50 values in the low micromolar range for AChE inhibition, suggesting strong potential for enhancing cholinergic activity in neurodegenerative conditions .
Pharmacological Studies
Recent studies have focused on the synthesis and evaluation of various analogs of this compound to determine their efficacy as dual inhibitors of AChE and BuChE. The following table summarizes key findings from recent research:
| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) | Reference |
|---|---|---|---|
| 4-((1-(2-(benzylthio)acetyl)... | 5.90 ± 0.07 | 6.76 ± 0.04 | |
| BOP-1 | 1.11 ± 0.09 | Not reported | |
| BOP-8 | Not reported | 8.15 ± 0.05 |
Case Studies
In a notable case study involving a related compound, researchers utilized docking studies to elucidate the binding interactions between the compound and the active sites of AChE and BuChE. The results indicated that specific amino acid residues within these enzymes interact favorably with the compound, enhancing its inhibitory potential .
Q & A
Q. Which theoretical frameworks guide mechanistic studies of this compound’s antioxidant activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
